N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride
CAS No.: 1451391-78-8
VCID: VC2729808
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.76 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride is a chemical compound used primarily in research settings. It is a derivative of piperidine, a class of compounds known for their diverse pharmacological properties. This compound is particularly noted for its structural complexity, incorporating both piperidine and tetrahydropyran rings. Synthesis and PreparationThe synthesis of N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride typically involves the reaction of piperidine derivatives with tetrahydropyran-based compounds, followed by methylation and acidification to form the hydrochloride salt. The specific conditions and reagents used can vary depending on the desired yield and purity. Applications and Research FindingsThis compound is primarily used in research settings for its potential pharmacological properties. While specific biological activities are not widely documented, compounds with similar structures have shown promise in various therapeutic areas, including neurological and cardiovascular diseases. Handling and StorageN-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride should be stored at room temperature in a dry environment. It is not intended for use as a pharmaceutical, food, or household product, but rather for research purposes only . |
---|---|
CAS No. | 1451391-78-8 |
Product Name | N-Methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-4-amine hydrochloride |
Molecular Formula | C11H23ClN2O |
Molecular Weight | 234.76 g/mol |
IUPAC Name | N-methyl-N-(oxan-4-yl)piperidin-4-amine;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O.ClH/c1-13(10-2-6-12-7-3-10)11-4-8-14-9-5-11;/h10-12H,2-9H2,1H3;1H |
Standard InChIKey | KOZMIXSBWUILLW-UHFFFAOYSA-N |
SMILES | CN(C1CCNCC1)C2CCOCC2.Cl |
Canonical SMILES | CN(C1CCNCC1)C2CCOCC2.Cl |
PubChem Compound | 86280128 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume